REACTION_CXSMILES
|
[OH2:1].O.O.O.O.O.O.O.O.[S-2:10].[Na+:11].[Na+].[O:13]1[CH:17]=[CH:16][CH:15]=[C:14]1[C:18](Cl)=O.[OH-].[Na+]>O>[S:10]1[CH:18]=[CH:14][CH:15]=[C:16]1[C:17]([O-:1])=[O:13].[Na+:11] |f:0.1.2.3.4.5.6.7.8.9.10.11,13.14,16.17|
|
Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
O.O.O.O.O.O.O.O.O.[S-2].[Na+].[Na+]
|
Name
|
|
Quantity
|
508 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
22 mL
|
Type
|
reactant
|
Smiles
|
O1C(=CC=C1)C(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solution is degassed
|
Type
|
ADDITION
|
Details
|
by adding
|
Type
|
ADDITION
|
Details
|
17 ml of ethyl acetate is added
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the pH of the solution at pH 9.0 to 9.5
|
Type
|
WASH
|
Details
|
The furoyl chloride is rinsed in with 3 ml of ethyl acetate
|
Type
|
CUSTOM
|
Details
|
is 28°-30° C
|
Type
|
ADDITION
|
Details
|
by adding 85% phosphoric acid and vacuum
|
Type
|
CUSTOM
|
Details
|
to remove residual hydrogen sulfide After 10 minutes
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
When all of the hydrogen sulfide is removed
|
Type
|
ADDITION
|
Details
|
by adding a 25% sodium hydroxide solution
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH2:1].O.O.O.O.O.O.O.O.[S-2:10].[Na+:11].[Na+].[O:13]1[CH:17]=[CH:16][CH:15]=[C:14]1[C:18](Cl)=O.[OH-].[Na+]>O>[S:10]1[CH:18]=[CH:14][CH:15]=[C:16]1[C:17]([O-:1])=[O:13].[Na+:11] |f:0.1.2.3.4.5.6.7.8.9.10.11,13.14,16.17|
|
Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
O.O.O.O.O.O.O.O.O.[S-2].[Na+].[Na+]
|
Name
|
|
Quantity
|
508 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
22 mL
|
Type
|
reactant
|
Smiles
|
O1C(=CC=C1)C(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solution is degassed
|
Type
|
ADDITION
|
Details
|
by adding
|
Type
|
ADDITION
|
Details
|
17 ml of ethyl acetate is added
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the pH of the solution at pH 9.0 to 9.5
|
Type
|
WASH
|
Details
|
The furoyl chloride is rinsed in with 3 ml of ethyl acetate
|
Type
|
CUSTOM
|
Details
|
is 28°-30° C
|
Type
|
ADDITION
|
Details
|
by adding 85% phosphoric acid and vacuum
|
Type
|
CUSTOM
|
Details
|
to remove residual hydrogen sulfide After 10 minutes
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
When all of the hydrogen sulfide is removed
|
Type
|
ADDITION
|
Details
|
by adding a 25% sodium hydroxide solution
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |